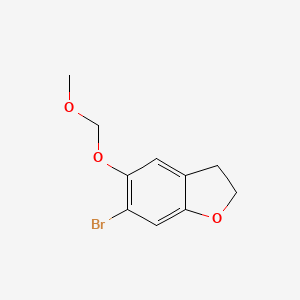
dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethyldisulfanyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethyldisulfanyl)propanoate, also known as N-(tert-Butoxycarbonyl)-S-ethyl-L-cysteine dicyclohexylamine salt, is a derivative of cysteine, an amino acid. This compound is often used in peptide synthesis and various biochemical applications due to its protective groups that prevent unwanted reactions during synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethyldisulfanyl)propanoate typically involves the protection of the amino and thiol groups of cysteine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the ethylthio group protects the thiol group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes the protection of functional groups, coupling reactions, and purification steps to obtain the final product with high purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) is common in industrial settings to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethyldisulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Boc group can be removed under acidic conditions, and the ethylthio group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Deprotected cysteine derivatives.
科学的研究の応用
dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethyldisulfanyl)propanoate is widely used in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates.
作用機序
The mechanism of action of dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethyldisulfanyl)propanoate involves the protection of the amino and thiol groups during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the ethylthio group protects the thiol group. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins .
類似化合物との比較
Similar Compounds
Boc-Cys-OH: N-(tert-Butoxycarbonyl)-L-cysteine, lacks the ethylthio group.
Boc-Cys(Trt)-OH: N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine, uses a trityl group for thiol protection.
Fmoc-Cys(Trt)-OH: N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine, uses a different protecting group for the amino group.
Uniqueness
dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethyldisulfanyl)propanoate is unique due to its combination of Boc and ethylthio protective groups, which provide specific advantages in peptide synthesis. The ethylthio group offers stability under various conditions, making it suitable for complex synthetic routes .
特性
分子式 |
C22H42N2O4S2 |
|---|---|
分子量 |
462.7 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;(2R)-3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-16-17-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 |
InChIキー |
CWYYDDPYANGOGA-ZLTKDMPESA-N |
異性体SMILES |
CCSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CCSSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3-dihydro-1H-inden-2-ylamino)carbonyl]benzoic acid](/img/structure/B8722401.png)



![tert-butyl (S)-3-chloro-7-isopropyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B8722430.png)


![tert-Butyl {2-[(2-chlorobenzoyl)amino]ethyl}carbamate](/img/structure/B8722449.png)



![4-acetyl-N-[4-(trifluoromethoxy)phenyl]benzene-1-sulfonamide](/img/structure/B8722482.png)


